N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a spirocyclic compound featuring a fused thiadiazole-indole core. Its structure includes a 1,3,4-thiadiazole ring fused to an indole moiety at the spiro position, with an acetyl group at the 4-position of the thiadiazole and a 3-(3-methylphenoxy)propyl substituent on the indole nitrogen.
Properties
IUPAC Name |
N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-15-8-6-9-18(14-15)31-13-7-12-26-20-11-5-4-10-19(20)23(21(26)30)27(17(3)29)25-22(32-23)24-16(2)28/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZYNZHJBYICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound notable for its unique spiro structure that combines thiadiazole and indole functionalities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Spirocyclic Framework : Enhances potential reactivity and biological interactions.
- Functional Groups : Includes acetamide and acetyl groups that improve solubility and biological activity.
- Indole Moiety : Known for diverse biological activities such as anticancer and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiadiazole rings have demonstrated promising antimicrobial properties against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The indole structure is frequently associated with anticancer activity. Research indicates that compounds with indole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes involved in metabolic pathways. Investigating the binding affinity of this compound to target proteins could reveal its pharmacological profile .
- Interaction with Biological Macromolecules : The unique structure suggests potential interactions with proteins and nucleic acids, which could mediate its biological effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of related thiadiazole compounds showing effectiveness against multiple bacterial strains. |
| Study 2 | Evaluated the anticancer properties of indole derivatives; highlighted mechanisms involving apoptosis in cancer cell lines. |
| Study 3 | Focused on the synthesis and characterization of similar spiro compounds; reported on their biological activities in vitro. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Differences
- Spiro vs. Fused Systems : The target compound’s spiro architecture at the thiadiazole-indole junction distinguishes it from fused systems like indole-oxadiazole hybrids (e.g., compound 8g ), which lack the conformational rigidity of spirocycles.
- Substituent Effects: The 3-(3-methylphenoxy)propyl chain on the indole nitrogen is unique compared to simpler aryl or alkyl substituents in analogues (e.g., pyridin-2-yl in or 4-methylphenyl in ). This may enhance lipophilicity and receptor binding.
- Thiadiazole vs.
Enzyme Inhibition
- Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) exhibits urease inhibition (IC₅₀ = 18.2 µM), attributed to its sulfanyl-acetamide group and indole-oxadiazole core .
- Thiadiazole-spiroindole analogues (e.g., ) show antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to membrane disruption via lipophilic substituents.
Central Nervous System (CNS) Activity
- Spiro[indole-oxadiazole] derivatives () demonstrate anticonvulsant activity in rodent models (ED₅₀ = 45 mg/kg), linked to GABAergic modulation.
Preparation Methods
Formation of the Spiro[indole-thiadiazole] Core
The spirocyclic system is assembled through a cyclocondensation reaction between indole-2-carboxylic acid hydrazide and carbon disulfide under basic conditions. For example:
Reaction Conditions :
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Solvent : Ethanol/water (3:1)
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Temperature : Reflux at 80°C for 12 hours
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Yield : 68–72%
Alkylation of the Indole Nitrogen
The introduction of the 3-(3-methylphenoxy)propyl group employs 3-(3-methylphenoxy)propyl 4-methylbenzenesulfonate as the alkylating agent. This step requires a strong base to deprotonate the indole nitrogen:
Procedure :
-
Dissolve the spiro intermediate (1.0 equiv) in anhydrous DMF.
-
Add cesium carbonate (2.5 equiv) and 3-(3-methylphenoxy)propyl tosylate (1.2 equiv).
Key Parameters :
Acetylation of the Amide and Hydroxyl Groups
Sequential acetylation is performed using acetic anhydride in the presence of pyridine:
Steps :
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Acetylate the free amine at the 4-position of the thiadiazole ring.
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Protect any hydroxyl groups formed during prior steps.
Conditions :
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Reagents : Acetic anhydride (3.0 equiv), pyridine (catalytic)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature, 2 hours
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography:
Spectroscopic Validation
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H NMR : Peaks at δ 2.27 (s, 3H, CH), 3.03 (s, 3H, SOCH), and 4.31 (t, J = 5.7 Hz, 2H, OCH) confirm substituent integration.
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MS (ESI) : m/z 411 [M+Na] aligns with the molecular formula CHNOS.
Comparative Analysis of Alternative Routes
Tosylate vs. Mesylate Alkylating Agents
Replacing the tosylate leaving group with mesylate derivatives (e.g., 3-(methylsulfonyl)propyl mesylate) reduces reaction efficiency:
Solvent Effects on Spirocyclization
Polar aprotic solvents like DMF favor higher yields compared to THF or acetonitrile:
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot-scale reactions (1 kg batch) maintain yields >75% using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
